(R)-3-methyl-1-phenoxy-2-butylamine
Description
(R)-3-Methyl-1-phenoxy-2-butylamine is a chiral amine derivative featuring a phenoxy group attached to a branched butylamine backbone. Its stereochemistry at the R-configuration plays a critical role in its biological interactions, particularly in receptor binding and enzymatic activity. Chiral amines are often investigated for their enantioselective pharmacological properties, which can influence efficacy, toxicity, and metabolic pathways .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2R)-3-methyl-1-phenoxybutan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-9(2)11(12)8-13-10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1 |
InChI Key |
ZNESHDWBIASCRY-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@H](COC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)C(COC1=CC=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Related Compounds
Structural Analogues: Branching vs. Linear Chains
Comparative studies of compounds with analogous backbones, such as TDEs (trehalose dimycolates) and their diester counterparts, highlight the impact of branching on biological activity. For example:
- Linear non-branched TDEs exhibit stronger immunostimulatory effects in vitro compared to branched diesters .
This suggests that the branched structure of (R)-3-methyl-1-phenoxy-2-butylamine may influence its receptor affinity or metabolic stability differently than linear analogues.
Table 1: Structural and Functional Comparison of Selected Amines
Species-Specific Responses
Species differences in compound efficacy are critical in translational research. For instance:
- Such disparities underscore the need for cross-species validation when extrapolating results for compounds like (R)-3-methyl-1-phenoxy-2-butylamine, particularly in preclinical models .
In Vitro vs. In Vivo Discrepancies
Comparative studies often reveal mismatches between in vitro and in vivo outcomes. For example:
Lack of Direct Comparators
Instead, herbal alternatives like saw palmetto are studied despite mechanistic differences (e.g., saw palmetto’s proposed anti-androgenic effects vs. minoxidil’s vasodilation) .
Challenges in Comparative Studies
- Methodological Variability: Conflicting results in immunostimulatory studies (e.g., TDEs vs. diesters) arise from differences in assay conditions, cell types, or dosage .
- Translational Gaps : In vitro models often fail to replicate the mass transport and fluid dynamics of in vivo systems, complicating extrapolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
